3-Amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a compound belonging to the class of thieno[2,3-b]pyridine derivatives, which are characterized by their fused heterocyclic structures. This particular compound contains an amino group and a trifluoromethyl group, contributing to its unique chemical properties and potential biological activities. The compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an inhibitor of the IκB kinase complex, which is implicated in various inflammatory and autoimmune diseases.
This compound is classified as a heterocyclic aromatic amine. Its structure includes:
The synthesis of 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide can be achieved through several methods:
The synthetic routes often require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used for product analysis and characterization.
The molecular formula of 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is , with a molecular weight of approximately 220.16 g/mol. The compound features:
Crystallographic studies have provided insights into the three-dimensional arrangement of atoms within the molecule. X-ray diffraction techniques reveal bond lengths and angles critical for understanding reactivity and interaction with biological targets .
Several chemical reactions involving 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide have been investigated:
The mechanisms underlying these reactions often involve intermediate species that can be characterized by spectroscopic methods. For example, the oxidative dimerization mechanism suggests the formation of resonance-stabilized cations during the reaction process .
The mechanism of action for 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide primarily relates to its role as an inhibitor of the IκB kinase complex. This complex plays a crucial role in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor involved in inflammatory responses.
Inhibition studies indicate that this compound effectively prevents phosphorylation of IκB proteins, thereby blocking NF-κB translocation to the nucleus and subsequent gene expression related to inflammation .
Relevant analyses include melting point determination and spectroscopic characterization (e.g., infrared spectroscopy) to confirm functional groups .
The potential applications of 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide are significant in medicinal chemistry:
The compound 3-Amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide follows systematic IUPAC naming conventions for fused heterocyclic systems. The parent scaffold is designated as thieno[2,3-b]pyridine, indicating a thiophene ring fused to pyridine via bonds between thiophene positions 2,3 and pyridine positions b,c (Figure 1). The prefix "6-(trifluoromethyl)" specifies a −CF₃ substituent at the pyridine ring’s C6 position, while "3-amino" denotes an −NH₂ group at C3 of the thiophene ring. The carboxamide moiety at C2 completes the name, with atoms numbered such that heteroatoms (S, N) receive the lowest possible indices [4] [8].
Isomeric distinctions arise from:
Table 1: Nomenclature Comparison of Related Thienopyridines
Compound | Systematic Name | Key Isomeric Difference |
---|---|---|
Target Compound | 3-Amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide | Reference structure |
Isomer A ( [2]) | 3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid | −CF₃ at C4 vs. C6; carboxylic acid vs. carboxamide |
Isomer B ( [5]) | 3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid | −CH₃ at C6 vs. −CF₃; acid substitution |
Core Scaffold ( [8]) | Thieno[2,3-b]pyridine | Unsubstituted parent system |
Trifluoromethyl (−CF₃) at C6:
Amino (−NH₂) at C3:
Table 2: Impact of Substituent Positions on Bioactivity
Substituent Position | Representative Compound | Observed Effect | Source |
---|---|---|---|
C6−CF₃ (target) | 3-Amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide | IC₅₀ = 0.18 µM (PfGSK-3); aqueous solubility: 12 µg/mL | [4] |
C4−CF₃ | 3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid | Reduced kinase selectivity; solubility: 8 µg/mL | [2] |
C6−CH₃ | 3-Amino-6-methyl-N-[2-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide | 5-fold lower PfGSK-3 inhibition vs. −CF₃ analog | [1] |
C3-NH₂ absent | 6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide | Loss of hinge-binding capacity; >50% drop in antiplasmodial activity | [10] |
The thieno[2,3-b]pyridine scaffold comprises a thiophene fused to pyridine via bonds between thiophene C2-C3 and pyridine C5-C6 (Figure 1). Key features include:
In medicinal chemistry, this scaffold is classified as a privileged kinase inhibitor template due to:
Table 3: Classification of Thienopyridine Isomers in Kinase Inhibition
Scaffold | Fusion Bonds | Representative Kinase Target | Selectivity Profile | Source |
---|---|---|---|---|
Thieno[2,3-b]pyridine | Thiophene C2-C3 : Pyridine C5-C6 | PfGSK-3, Haspin | 50–100× selectivity vs. human GSK-3β | [3] |
Thieno[3,2-b]pyridine | Thiophene C3-C4 : Pyridine C5-C6 | CDKL1, CLK4 | 30× selectivity vs. CDK2 | [6] |
Thieno[2,3-c]pyridine | Thiophene C2-C3 : Pyridine C4-C5 | Limited kinase activity | N/A | Not observed |
Table of Compounds Mentioned:
CAS No.: 182316-44-5
CAS No.: 99593-25-6
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: